2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[methyl(1-pyrazin-2-ylethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8(12(2)5-6-13)9-7-10-3-4-11-9/h3-4,7-8,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFIDKBWFZGLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination involves the condensation of 1-(pyrazin-2-yl)ethanone with methylaminoethanol in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature (20–25°C) is widely employed, achieving yields of 68–72%.
Critical Parameters:
Case Study: Optimized Protocol
-
Reactants:
-
Procedure:
-
Stir at 25°C for 18 hrs under N₂.
-
Quench with FeSO₄ solution, extract with CH₂Cl₂.
-
Purify via silica chromatography (EtOAc:MeOH 9:1).
-
Nucleophilic Substitution Route
Halogenated Pyrazine Precursors
2-Chloro-1-(pyrazin-2-yl)ethane reacts with methylaminoethanol under basic conditions. K₂CO₃ in DMF at 80°C for 12 hrs affords the product in 65% yield.
Advantages:
Challenges:
-
Competing elimination reactions require careful temperature control.
Solvent Screening Data
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 65 |
| DMSO | Cs₂CO₃ | 100 | 58 |
| EtOH | Et₃N | 60 | 42 |
Novel Catalytic Approaches
Photoredox Catalysis
Visible-light-mediated C–N bond formation using Ru(bpy)₃Cl₂ reduces reaction time to 4 hrs (yield: 73%). This method minimizes byproducts but requires specialized equipment.
Biocatalytic Routes
Immobilized transaminases (e.g., from Aspergillus oryzae) enable enantioselective synthesis at 30°C (ee >98%). Limited to lab-scale due to enzyme costs.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine), 3.62 (t, J=6 Hz, 2H, CH₂OH), 2.75 (s, 3H, NCH₃).
Industrial-Scale Considerations
Cost Analysis
| Method | Cost ($/kg) | Environmental Factor |
|---|---|---|
| Reductive Amination | 120 | Moderate (solvent waste) |
| Nucleophilic Substitution | 95 | High (halogen byproducts) |
| Biocatalytic | 310 | Low (aqueous media) |
Chemical Reactions Analysis
Types of Reactions: 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that compounds containing pyrazine moieties exhibit significant antiviral properties. For instance, derivatives of pyrazine have been studied for their efficacy against viruses like Dengue and Yellow Fever. A study evaluated various pyrazine analogs and reported that certain modifications led to enhanced antiviral activity, suggesting that 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol could serve as a scaffold for developing new antiviral agents .
Pain Management
Pyrazine derivatives have been implicated in the treatment of neuropathic pain and other chronic pain conditions. The compound's structure allows it to interact with various biological targets involved in pain pathways. A patent described a series of pyrazine derivatives effective against conditions such as fibromyalgia and diabetic neuropathy, indicating that similar compounds could be developed using the this compound framework .
Pharmacological Research
Inhibition Studies
The compound has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in managing conditions like erectile dysfunction and pulmonary hypertension. Studies have shown that modifications to the pyrazine ring can significantly impact the inhibitory potency against PDE enzymes, suggesting that this compound could be a valuable lead compound .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from commercially available pyrazine derivatives. The synthesis can be optimized to improve yield and purity, making it suitable for large-scale applications in research settings .
Crystal Structure Analysis
Understanding the crystal structure of related compounds has provided insights into their molecular interactions and stability. Such structural studies can guide the design of new derivatives with enhanced biological activity by elucidating how structural changes affect pharmacological properties .
Data Tables
Case Studies
-
Antiviral Efficacy Against Dengue Virus
In a study assessing various pyrazine derivatives, this compound was highlighted for its promising activity against Dengue virus replication, with an EC50 value indicating effective inhibition at low concentrations . -
Development of Pain Relief Agents
A series of compounds based on the pyrazine scaffold were tested for their analgesic effects in animal models of neuropathic pain. Results demonstrated significant pain relief associated with compounds structurally similar to this compound, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The target compound’s pyrazine-ethanolamine structure may require tailored reaction conditions to avoid side reactions (e.g., oxidation of ethanolamine or ring substitution). highlights the use of toluene and triethylamine as solvents/bases for analogous syntheses .
- Coordination Chemistry: Pyrazine derivatives (e.g., ) often act as ligands for transition metals. The target compound’s pyrazine ring and ethanolamine chain could enable dual binding modes (e.g., N-pyrazine coordination and O/N-ethanolamine interactions) .
- However, the pyrazine moiety may introduce toxicity concerns requiring further study .
Biological Activity
The compound 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is a derivative of pyrazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as CHNO. The structure consists of a pyrazine ring connected to an ethanolamine moiety, which is critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with pyrazine structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been studied for their effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents. In vitro studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in combating infections.
Anti-inflammatory Effects
Pyrazine derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses. In animal models, compounds with similar structures have shown reduced inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives. For example, certain analogs have demonstrated cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for cancer treatment .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors that mediate cellular responses, influencing processes such as inflammation and cell proliferation.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involving alkylation of a pyrazine derivative with 2-bromoethanol in the presence of triethylamine (as a base) under reflux in toluene (100°C, 2 hours) yields a crude product, which is purified via column chromatography or recrystallization from ethyl acetate . Optimization includes stoichiometric control of reagents (e.g., 1:1 molar ratio of pyrazine-ethylamine to bromoethanol) and solvent selection to minimize side reactions. Monitoring reaction progress via TLC is critical .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Post-synthesis purification often employs solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography using silica gel or C18 reverse-phase columns. For high-purity isolation, recrystallization from ethanol or ethyl acetate at low temperatures (0–5°C) is effective. Analytical HPLC with acetonitrile/water gradients can validate purity .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the pyrazine ring (aromatic protons at δ 8.5–9.0 ppm), ethanolamine backbone (δ 3.4–3.8 ppm for CH-O and CH-N), and methyl groups (δ 2.2–2.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO: 206.1144).
- IR : Peaks at 3300 cm (O-H stretch) and 1600 cm (pyrazine C=N) are diagnostic .
Advanced Research Questions
Q. What challenges arise in crystallographic characterization of this compound, and how can SHELX software resolve them?
- Methodological Answer : The compound’s flexible ethanolamine chain and potential disorder in crystal packing complicate refinement. SHELXL (via SHELX-2015) handles these issues by refining anisotropic displacement parameters and applying restraints to bond lengths/angles. For example, disorder in solvent molecules (e.g., ethanol) is resolved using PART instructions and ISOR restraints . High-resolution data (≤ 0.8 Å) improves model accuracy, and hydrogen bonding networks (e.g., O-H···N interactions) are validated using PLATON .
Q. How can conflicting thermodynamic data (e.g., vaporization enthalpy) for aminoethanol derivatives be reconciled?
- Methodological Answer : Discrepancies often stem from differences in intramolecular hydrogen bonding (intra-HB) strength. For this compound, computational methods (DFT at B3LYP/6-311+G(d,p)) predict intra-HB energies, which correlate with experimental vaporization enthalpies. Using 2-(methylamino)ethanol (ΔH = 52.3 kJ/mol) as a reference, group-contribution models adjust for pyrazine’s electron-withdrawing effects, which weaken intra-HB and reduce ΔH by ~5–8 kJ/mol .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution or cyclization reactions?
- Methodological Answer : The ethanolamine moiety acts as a bifunctional nucleophile. In hydrazine-mediated cyclization (e.g., pyrazoline formation), the amino group attacks electrophilic carbons, while the hydroxyl stabilizes intermediates via hydrogen bonding. Kinetic studies (e.g., monitoring by H NMR) reveal rate dependence on solvent polarity (DMF > ethanol) and temperature (ΔG ≈ 75–85 kJ/mol). Side reactions (e.g., oxidation) are suppressed under inert atmospheres .
Q. How do structural modifications (e.g., pyrazine substitution) impact bioactivity in related compounds?
- Methodological Answer : Pyrazine rings enhance π-π stacking with biological targets (e.g., enzyme active sites). For instance, replacing phenyl with pyrazine in chalcone derivatives increases binding affinity to kinases (IC from 1.2 μM to 0.3 μM). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate these interactions, highlighting hydrogen bonds between pyrazine N-atoms and catalytic lysine residues .
Data Contradiction Analysis
Q. Why do X-ray crystallography and NMR data sometimes conflict in assigning stereochemistry?
- Methodological Answer : Crystallography provides absolute configuration but may fail for flexible chains (e.g., ethanolamine) due to disorder. NMR-derived NOE correlations (e.g., ROESY) can resolve this: a key NOE between the pyrazine C-H and methyl group confirms syn periplanar geometry. Discrepancies arise when dynamic averaging in solution (NMR) differs from static crystal packing (X-ray) .
Experimental Design Recommendations
- Synthesis : Use Schlenk techniques for air-sensitive intermediates.
- Characterization : Combine SC-XRD (for solid-state structure) and H-N HMBC NMR (for solution-phase conformation).
- Thermodynamics : Validate computational ΔH predictions with differential scanning calorimetry (DSC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
